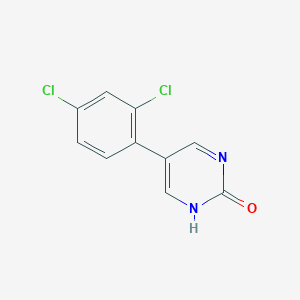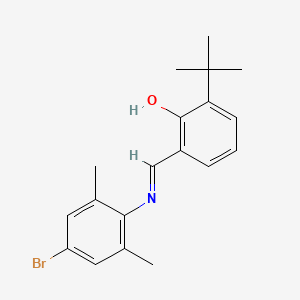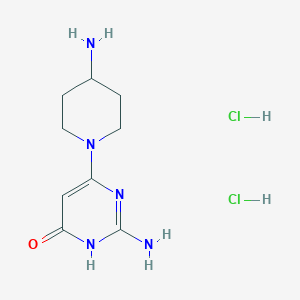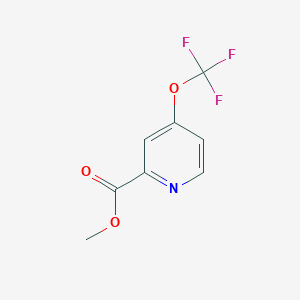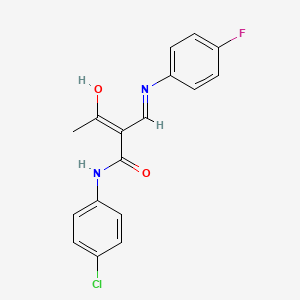
5-Chloro-1H-indazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1H-indazol-4-ol (5-Cl-I4O) is a chemical compound that is used in various scientific research applications. It is a heterocyclic compound consisting of a benzene ring and a five-membered ring of nitrogen, oxygen and chlorine atoms. 5-Cl-I4O is a colorless solid that is soluble in organic solvents, such as ethanol and methanol. It is a useful reagent for organic synthesis, and has been used in a variety of applications in the laboratory.
Aplicaciones Científicas De Investigación
5-Chloro-1H-indazol-4-ol is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, particularly in the synthesis of indazole derivatives. It has also been used in the synthesis of novel heterocyclic compounds, such as 1H-indazole-3-carboxamide, which has been found to possess anti-inflammatory and analgesic properties. Furthermore, this compound has been used in the synthesis of 1H-indazole-4-carboxylic acid, which is a key intermediate in the synthesis of the anti-cancer drug 5-fluorouracil.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1H-indazol-4-ol is not well understood. However, it is believed that its reactivity is due to the presence of the chlorine atom in the molecule, which is a strong electron-withdrawing group. This electron-withdrawing group increases the electron density of the nitrogen atom, which makes it more nucleophilic and reactive.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been found to be a potent inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of the essential nucleic acid thymine. In addition, it has been found to inhibit the enzyme adenosine deaminase, which is involved in the metabolism of the nucleotide adenosine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Chloro-1H-indazol-4-ol in laboratory experiments is its low cost and availability. It is a relatively inexpensive reagent, and is widely available from chemical suppliers. Furthermore, it is a relatively stable compound and is soluble in organic solvents, making it easy to handle and store. However, this compound is toxic and should be handled with caution.
Direcciones Futuras
Given the wide range of applications of 5-Chloro-1H-indazol-4-ol, there are many potential future directions for research. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research could be conducted to explore the potential of this compound as a therapeutic agent. Another potential area of research is the development of new synthetic methods for the preparation of this compound, as well as the synthesis of novel indazole derivatives using the compound.
Métodos De Síntesis
5-Chloro-1H-indazol-4-ol can be synthesized from 1H-indazole-4-carboxylic acid and chloroacetyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine, and a catalyst, such as triethylamine. The reaction produces a chloroacetylated 1H-indazole-4-carboxylate, which is then hydrolyzed to yield this compound.
Propiedades
IUPAC Name |
5-chloro-1H-indazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-2-6-4(7(5)11)3-9-10-6/h1-3,11H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINUXEUHYRINQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

